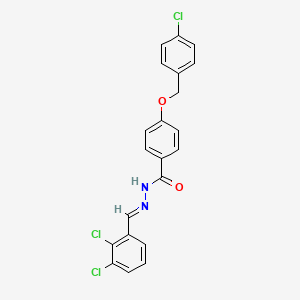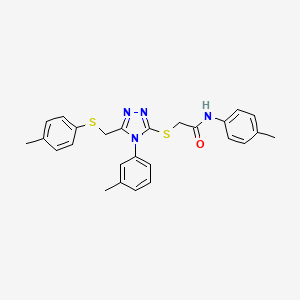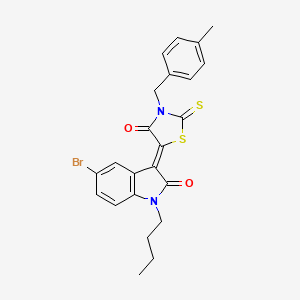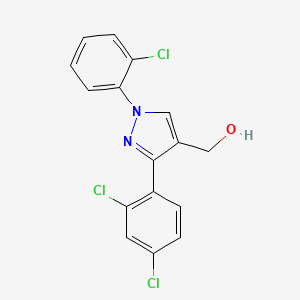![molecular formula C30H25FN2O5 B12019301 Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate CAS No. 618444-14-7](/img/structure/B12019301.png)
Diisopropyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropil 11-(4-fluorobenzoil)pirrolo[1,2-a][1,10]fenantrolina-9,10-dicarboxilato es un complejo compuesto orgánico con una fórmula molecular de C30H25FN2O5 y un peso molecular de 512.543.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de diisopropil 11-(4-fluorobenzoil)pirrolo[1,2-a][1,10]fenantrolina-9,10-dicarboxilato generalmente involucra un proceso de múltiples pasos. Un método común incluye los siguientes pasos:
Formación del núcleo de Pirrolo[1,2-a][1,10]fenantrolina: Este paso involucra la ciclización de 1,10-fenantrolina con reactivos adecuados para formar el núcleo de pirrolo[1,2-a][1,10]fenantrolina.
Introducción del grupo 4-Fluorobenzoil: El grupo 4-fluorobenzoil se introduce a través de una reacción de acilación de Friedel-Crafts utilizando cloruro de 4-fluorobenzoilo y un catalizador ácido de Lewis.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a su naturaleza especializada y la demanda comercial limitada. los principios generales de la síntesis orgánica, como el procesamiento por lotes y el uso de reactores automatizados, se pueden aplicar para escalar los métodos de síntesis de laboratorio.
Análisis De Reacciones Químicas
Tipos de reacciones
Diisopropil 11-(4-fluorobenzoil)pirrolo[1,2-a][1,10]fenantrolina-9,10-dicarboxilato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio, lo que resulta en la reducción de los grupos carbonilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Hidruro de litio y aluminio o borohidruro de sodio en disolventes anhidros.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Derivados reducidos con grupos hidroxilo o alquilo que reemplazan los grupos carbonilo.
Sustitución: Derivados sustituidos con varios nucleófilos que reemplazan el átomo de flúor.
Aplicaciones Científicas De Investigación
Diisopropil 11-(4-fluorobenzoil)pirrolo[1,2-a][1,10]fenantrolina-9,10-dicarboxilato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas y como un ligando en química de coordinación.
Biología: Investigado por su potencial como una sonda fluorescente debido a sus propiedades estructurales únicas.
Medicina: Explorado por su potencial actividad antimicrobiana y anticancerígena.
Mecanismo De Acción
El mecanismo de acción de diisopropil 11-(4-fluorobenzoil)pirrolo[1,2-a][1,10]fenantrolina-9,10-dicarboxilato involucra su interacción con objetivos moleculares específicos. La estructura plana del compuesto le permite intercalarse con el ADN, lo que potencialmente interrumpe los procesos de replicación y transcripción del ADN. Además, su capacidad para quelar iones metálicos puede inhibir metaloenzimas, lo que lleva a efectos antimicrobianos y anticancerígenos .
Comparación Con Compuestos Similares
Compuestos similares
- Diisopropil 11-(4-bromobenzoil)pirrolo[1,2-a][1,10]fenantrolina-9,10-dicarboxilato
- Diisopropil 11-(4-metilbenzoil)pirrolo[1,2-a][1,10]fenantrolina-9,10-dicarboxilato
- Diisopropil 11-(4-nitrobenzoil)pirrolo[1,2-a][1,10]fenantrolina-9,10-dicarboxilato
Singularidad
Diisopropil 11-(4-fluorobenzoil)pirrolo[1,2-a][1,10]fenantrolina-9,10-dicarboxilato es único debido a la presencia del grupo fluorobenzoil, que imparte propiedades electrónicas y reactividad distintas en comparación con sus análogos. Esta singularidad lo convierte en un compuesto valioso para aplicaciones específicas en investigación e industria .
Propiedades
Número CAS |
618444-14-7 |
|---|---|
Fórmula molecular |
C30H25FN2O5 |
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
dipropan-2-yl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C30H25FN2O5/c1-16(2)37-29(35)23-22-14-11-19-8-7-18-6-5-15-32-25(18)26(19)33(22)27(24(23)30(36)38-17(3)4)28(34)20-9-12-21(31)13-10-20/h5-17H,1-4H3 |
Clave InChI |
PLSGVDMWYMXFDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)F)C5=C(C=CC=N5)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019218.png)

![Ethyl 4-[({[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12019226.png)


![(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12019254.png)
![2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12019262.png)
![3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019272.png)
![4-({4-[(4-chlorobenzyl)oxy]phenyl}carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019282.png)
![1-cyano-N-(2,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B12019286.png)

![3-({6-[(5E)-5-(3-{6-[(3-carboxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B12019290.png)

![N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019302.png)
